Journal Name:Journal of Cleaner Production
Journal ISSN:0959-6526
IF:11.072
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/30440/description#description
Year of Origin:1993
Publisher:Elsevier Ltd
Number of Articles Per Year:3801
Publishing Cycle:Semimonthly
OA or Not:Not
Back matter
Journal of Cleaner Production ( IF 11.072 ) Pub Date: , DOI: 10.1039/C4EN90016B
The first page of this article is displayed as the abstract.
Detail
Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2017-06-15 , DOI: 10.1039/C7EN00375G
The leakage of low and intermediate level radioactive wastes from cementitious barriers at disposal sites can pose long-term environmental threats. In this study, cementitious materials were modified with hematite nanoparticles at 1.0%, 3.0%, and 5.0% by mass to enhance uranium immobilization for the first time. After curing the specimens for 28 days, leaching experiments were carried out at 90 °C up to 28 days. The leached uranium and sodium ions in solutions were quantified, and the effects of hematite nanoparticles on the physicochemical and mechanical properties of cementitious materials were studied. The experimental results revealed that the addition of 1.0%, 3.0% and 5.0% hematite nanoparticles all significantly reduced uranium leaching, which is partially due to uranium adsorption onto hematite nanoparticles. Interestingly, the slowest uranium leaching was found in the specimens with 1.0% hematite nanoparticles. The leaching results were complemented by isothermal calorimetry measurements, mercury intrusion porosimetry, chemical analysis, and compression tests, which showed that hematite nanoparticles increased the cement hydration rate and degree, affected cementitious material pore structure development, decreased leachability, and increased compressive strength. These effects were found to be the strongest in specimens containing 1.0% hematite nanoparticles. This study provides new insights into the modification of cementitious materials with hematite nanoparticles for enhanced cement hydration and uranium immobilization. It suggests an economical strategy for the long-term disposal of low and intermediate level radioactive wastes.
Detail
Cerium(iv) oxide nanoparticles induce sublethal changes in honeybees after chronic exposure†
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2017-10-04 , DOI: 10.1039/C7EN00596B
The high annual production and use of cerium(IV) oxide nanoparticles (nCeO2s) may lead to their atmospheric release and substantial deposition on plants. This poses a potential threat to pollinators. We investigated the effects of nCeO2-spiked food (2–500 mg L−1) on summer and winter honeybees (Apis mellifera carnica) after chronic 9 days' oral exposure. Acetylcholinesterase (AChE) and glutathione S-transferase (GST) activities were measured in different body compartments (heads, thoraces, and haemolymph). The activity of AChE was assessed in salt-soluble (SS) (containing soluble and membrane AChE) and detergent-soluble (DS) (predominantly membrane-bound AChE) fractions. Exposure of honeybees to nCeO2-spiked food had no significant effects on survival up to 500 mg L−1 (<10%), while significant biochemical alterations were evidenced already at 2 mg L−1. In summer honeybees, a significant increase in the activities of AChE in the SS fraction and GST was found, while AChE activity in DS fractions was decreased at nearly all exposure concentrations. An exception was the 250 mg L−1 exposure, where AChE activity in DS fractions was increased. The alteration of AChE in the DS fraction could be symptomatic for the affected neuronal system, while alterations of GST activity indicate detoxification processes. An apparent difference in response to nCeO2 was evidenced between the summer and winter honeybees, which is in line with their different physiology. We ascribe most of the observed effects to particulate nCeO2 because a negligible presence of Ce ion species was found in their food. We conclude that nCeO2 release into the environment, especially atmospherically deposited material, is a potential risk to honeybees.
Detail
Carbonaceous halloysite nanotubes for the stabilization of Co, Ni, Cu and Zn in river sediments†
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2019-06-21 , DOI: 10.1039/C9EN00326F
The remediation of heavy metal contaminated sediments has become a global consideration, especially the development of economically and environmentally efficient amendments. As a cost-effective natural mineral with nano structure, halloysite nanotubes were coated with carboxylic groups (HNTs@CRC) by a facile and green method, and the fabricated HNTs@CRC was further employed for the stabilization of Co, Ni, Cu and Zn in Maozhou River sediments. After remediation, the results showed an obvious increase in the residual fraction (F4) of the four heavy metals. Moreover, by mixing HNTs@CRC with Ca(OH)2, the metal stabilization performance was further enhanced. In comparison with the raw sediment (no amendment), the F4 percentages were increased by 8.0, 1.4, 2.4 and 1.8 times for Co, Ni, Cu and Zn, respectively. After conducting the toxicity characteristic leaching procedure (TCLP), the stabilization ratio (SR%) was calculated with a value of 98.82% for Co, 83.58% for Ni, 90.71% for Cu and 73.99% for Zn. Additionally, the metal stabilization mechanisms were discussed based on the features of HNTs@CRC and HNTs@CRC/Ca(OH)2, including adsorption, complexation, electrostatic affinity and precipitation. Therefore, by facile and green modification of natural minerals, this study proposed the favorable application of HNTs@CRC, especially HNTs@CRC/Ca(OH)2 for the remediation of heavy metal contaminated river sediments.
Detail
Chemical composition, coordination, and stability of Ca–organic associations in the presence of dissolving calcite
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2023-05-02 , DOI: 10.1039/d2en01143c
Environmental biotic and abiotic factors and soil physical, mineralogical, and chemical properties control the chemical composition of soil organic matter (SOM). Particularly, soil mineralogy and the presence of multivalent cations affect SOM labile fraction composition, stability, and environmental persistence. The persistence of SOM in aridic or limestone deposit derived soils, i.e., calcareous soils, has been partially attributed to SOM stabilization through adsorption or inclusion into the calcite mineral structure. Recently, however, it was shown that Ca(aq) released during calcite dissolution formed aqueous Ca–organic associations with OM components, which were unbound to mineral surface sites. This study investigates the structure, composition, and coordination of these associations by characterizing lyophilized Ca–organic containing solutions with spectromicroscopy [Scanning Transmission X-ray Microscopy (STXM)] and with a nanoimaging chemical probe [Infrared scattering-Scanning Nearfield Optical Microscopy (IR s-SNOM)]. Chemical stability of Ca–organic associations is furthermore determined with pyrolysis mass spectrometry analysis. The results demonstrate that Ca–organic associations are formed in the presence of dissolving calcite and OM components relevant to soil chemistry, i.e., lignin and amino acids. This study further reveals a spatial homogeneity of solution-derived (bi) carbonate in Ca–organic associations indicating for the first time that an inorganic anion, such as (bi)carbonate, may be part of these associations. Most likely, Ca ions are bound to both the (bi)carbonate and the organic components. These Ca (bi)carbonate–organic associations seem to have greater chemical stability than the pristine organic mixtures and, possibly, a higher environmental stability and reduced mineralization rate.
Detail
Carbon dioxide binding in supercooled water nanofilms on nanominerals†
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2019-12-18 , DOI: 10.1039/C9EN01137D
Moist CO2-bearing air flowing in Earth's terrestrial environments and now warming cryosphere can be captured by thin nanometric water films supported by mineral nanoparticles. Molecular-level mechanisms driving the fate of CO2 by these water films at 25, −10 and −50 °C were resolved by vibration spectroscopy of mineral nanoparticles of well-known crystal habits and surface structures. This work shows that mineral-supported water films cooled below the freezing point of water do not freeze to ice and instead host hydrated carbonate species of comparable properties to those formed at 25 °C. CO2 uptake by water films is driven by nucleophilic attack of surface hydroxo groups. Conversion to carbonate species is, in turn, stabilised by hydrogen bonding with neighbouring hydroxo groups and water molecules. The lower CO2 uptake under extremely cold conditions (−50 °C) is, as such, explained by the reduced mobility of water needed to hydrate carbonate ions. Carbonate species initially entrapped by cooling of warmer films to −50 °C are nonetheless resilient to outgassing, even under vacuum. This implies that CO2 initially entrapped by cooling of warm CO2-bearing water films can have prolonged lifetimes under extremely cold conditions. Our findings shine new light on how nanominerals and the nanofilms they host alter the fate of CO2 in cold terrestrial environments. This chemistry is even strongly relevant to nanominerals in Earth's atmosphere and on the planet Mars.
Detail
Catalytic activity and mechanism of fluorinated MgO film supported on 3D nickel mesh for ozonation of gaseous toluene†
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2020-07-17 , DOI: 10.1039/D0EN00475H
A nano-MgO film supported on 3D nickel mesh was prepared via an electrodeposition–thermolysis process. The film possessed high catalytic activity for the ozonation of toluene, but suffered from deactivation. Interestingly, after fluorination, its breakthrough time was 20 times longer (i.e., from 30 to 600 min) under 50% relative humidity. This significant enhancement was attributed to the formation of a fluorinated MgO film, Mg(OH)F, as confirmed using XRD, XPS, SEM, etc. Mg(OH)F possessed two typical acidic sites (Brønsted and Lewis sites), and they could co-catalyze O3 to generate more highly active ˙OH and O radicals. In particular, its Brønsted acidity could considerably decrease the accumulation of acidic intermediates on the film, suppressing its deactivation. Fluorinated MgO, Mg(OH)F, could be applied as a multifunctional ozonation catalyst for the degradation of other refractory pollutants.
Detail
CdS nanoparticles alleviate photo-induced stress in Geobacter co-cultures†
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2019-05-13 , DOI: 10.1039/C9EN00339H
To date, there is a general lack of research devoted to light-semiconductive nanoparticle (NP)–syntrophy systems though they are ubiquitous in the earth's near-surface. This study demonstrates for the first time that visible light repressed Geobacter co-cultures, whereas light-excited CdS NPs could alleviate this photo-induced stress. Light-excited CdS NPs generated photoelectron–hole pairs to drive direct interspecies electron transfer (DIET) rather than acting as shades or electrical conduits. The mutant studies and RT-qPCR data revealed that the photoelectron-driven DIET needed involvements of cytochromes Gmet_2896 and OmcS, but required fewer of these two key cytochromes than the systems without CdS NPs. Thus, energy consumption for cytochrome biosynthesis was reduced and the photo-induced stress was alleviated. These findings provide a new mechanistic model of DIET between electron-donating and electron-accepting partners, and broaden the knowledge of near-surface biogeochemical processes in nature and interfacial reactions in photocatalytic biotechnologies.
Detail
Cellular repair mechanisms triggered by exposure to silver nanoparticles and ionic silver in embryonic zebrafish cells†
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2021-07-24 , DOI: 10.1039/D1EN00422K
The potential environmental risks of silver nanoparticles (AgNPs) require advanced toxicological studies that elucidate the intrinsic and extrinsic cellular responses in organisms, triggered by nanoparticle (NP) exposure. As part of our ongoing efforts to confirm the utility of continuously cultured embryonic zebrafish cells (ZF4) as an in vitro aquatic model for nanotoxicology, we evaluated the molecular mechanisms of cytotoxicity and the cellular repair mechanisms triggered after exposure to three AgNP sizes (10 nm, 30 nm and 100 nm) and ionic Ag (as AgNO3) under serum conditions. The results demonstrated the crucial role of the adsorbed protein corona in reducing AgNP cytotoxicity and the time dependent AgNP internalisation. At 2 hours, the NPs were likely to be attached to the cell membranes as part of the first NP-cell encounter, whereas after 24 hours AgNPs were found in lysosomes and in close proximity to the nucleus. The cytotoxicity of PVP-coated AgNPs was size-related, as smaller (10 nm) AgNPs and ionic silver displayed major induction of all evaluated responses compared to the 30 nm and 100 nm AgNPs. All treatments demonstrated overgeneration of reactive oxygen species (ROS) and disruption of the intracellular Ca2+ balance. Cells were able to activate defence mechanisms in response to the induced damage, such as cell cycle arrest which prevented cells reaching the S phase, thereby providing time to repair DNA damage. The smaller AgNPs and the ionic control triggered massive cell cycle arrest, high percentages of DNA breaks and cell death, while exposure to the 100 nm AgNPs led to activation of G1 and G2 phases suggesting that ZF4 cells can overcome the damage. In addition, we evaluated the sequence of molecular events that lead to the toxic mode of action of the AgNPs in cells, supporting the establishment of adverse outcome pathways (AOP) and the 3Rs framework for the reduction of animal experimentation.
Detail
Cerium oxide nanomaterials improve cucumber flowering, fruit yield and quality: the rhizosphere effect
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2023-06-12 , DOI: 10.1039/d3en00213f
Nanomaterials (NMs) have emerged as a promising tool in sustainable agriculture. This study investigates the ability of the rhizosphere effects of cerium oxide (CeO2) NMs to enhance the growth and development of cucumber plants. Results demonstrated that 10 mg kg−1 CeO2 NMs optimally induced early flowering and improved the overall yield and quality of cucumber fruit. Interestingly, the introduction of 10 mg kg−1 CeO2 NMs into soil, in the absence of plants, largely altered the soil metabolites, elevating auxin (IAA), sugar molecules (e.g., mannose, trehalose and sucrose), indole, and amino acids (e.g., tryptophan, phenylalanine, and tyrosine) by 4.6–129.8%. These compounds could act as biostimulants to promote plant growth and development. Furthermore, the presence of plants enhanced the effects of CeO2 NMs in promoting rhizosphere metabolites related to IAA synthesis pathways, and the rhizosphere microbiome (e.g., actinobacteria) was largely promoted, which was favorable for IAA transport and nutrient uptake in roots. The transport from rhizosphere and local synthesis of IAA in cucumber plant induced early flowering (5 days) with optimized carbohydrate allocation and promoted flower metabolism (amino acids, organic acids and flavonoids). The fruit yield was finally increased (by up to 28.5%), and the fruit quality was improved by increasing the content of vitamins (16.1%), sugars (54.6%), flavonoids (11.8–32.5%) and nutrient elements (27.6–93.1%). This study provides insights into the application of CeO2 NMs and their rhizosphere regulation for sustainable agriculture.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学1区 ENGINEERING, ENVIRONMENTAL 工程:环境2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
29.10 150 Science Citation Index Expanded Not
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